molecular formula C8H10N2 B1317517 Isoindolin-5-amine CAS No. 45766-35-6

Isoindolin-5-amine

Cat. No. B1317517
CAS RN: 45766-35-6
M. Wt: 134.18 g/mol
InChI Key: YTIFSHPDDSIFRO-UHFFFAOYSA-N
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Description

Isoindolin-5-amine is a chemical compound with the CAS Number: 45766-35-6 and a molecular weight of 134.18 . It is also known by its IUPAC name, 2,3-dihydro-1H-isoindol-5-ylamine . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown solid .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .


Molecular Structure Analysis

Isoindolin-5-amine contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .


Physical And Chemical Properties Analysis

The main chemical property of amines, including Isoindolin-5-amine, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .

Scientific Research Applications

1. Synthesis of Isoindoline Derivatives

  • Summary of Application: Isoindolin-5-amine is used in the synthesis of isoindoline derivatives. These derivatives are developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .
  • Methods of Application: The method involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
  • Results or Outcomes: The resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone .

2. Synthesis of N-Isoindoline-1,3-dione Heterocycles

  • Summary of Application: N-Isoindoline-1,3-dione heterocycles, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
  • Methods of Application: One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
  • Results or Outcomes: Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

3. Synthesis of Novel Indole Amines

  • Summary of Application: Novel indoles amines, which are synthesized using Isoindolin-5-amine, have been screened for antioxidant activity .
  • Methods of Application: The Chiron approach is used to synthesize enantiopure heterocycles .
  • Results or Outcomes: The newly synthesized indole amines showed good antioxidant potential as compared to standard drugs .

4. Synthesis of Polyfunctional Donor-Acceptor (DA) Cyclopropanes

  • Summary of Application: Isoindolin-5-amine is used in the synthesis of polyfunctional donor-acceptor (DA) cyclopropanes . These compounds contain additional reaction centers within their structure in addition to groups that play the role of cation- and anion-stabilizing substituents, making them attractive substrates in organic synthesis .
  • Methods of Application: The method involves a domino reaction with a donor-acceptor cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines .
  • Results or Outcomes: The reaction of DA cyclopropanes with primary amines has been widely studied and can lead to acyclic ring-opening products and a number of cyclic products such as pyrrolidones, azetidines, dihydro- and tetrahydroquinolines, etc .

5. Biological Applications of Indole Derivatives

  • Summary of Application: Various bioactive aromatic compounds containing the indole nucleus, which can be synthesized using Isoindolin-5-amine, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic possibilities .
  • Methods of Application: The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .
  • Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

6. Synthesis of Isoindole Natural Products

  • Summary of Application: Isoindole, known for more than a century, consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle . Isoindolin-5-amine can be used in the synthesis of these natural products .
  • Methods of Application: The fully reduced member of the isoindole family is termed isoindoline . Formal oxidation to the 10π-system leads to isoindole .
  • Results or Outcomes: Isoindole is usually only stable when the labile hydrogen atom at the 2-position is replaced by a substituent .

7. Synthesis of Polyfunctional Donor-Acceptor (DA) Cyclopropanes

  • Summary of Application: Isoindolin-5-amine is used in the synthesis of polyfunctional donor-acceptor (DA) cyclopropanes . These compounds contain additional reaction centers within their structure in addition to groups that play the role of cation- and anion-stabilizing substituents, making them attractive substrates in organic synthesis .
  • Methods of Application: The method involves a domino reaction with a donor-acceptor cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines .
  • Results or Outcomes: The reaction of DA cyclopropanes with primary amines has been widely studied and can lead to acyclic ring-opening products and a number of cyclic products such as pyrrolidones, azetidines, dihydro- and tetrahydroquinolines, etc .

8. Biological Applications of Indole Derivatives

  • Summary of Application: Various bioactive aromatic compounds containing the indole nucleus, which can be synthesized using Isoindolin-5-amine, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic possibilities .
  • Methods of Application: The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .
  • Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

9. Synthesis of Isoindole Natural Products

  • Summary of Application: Isoindole, known for more than a century, consists of a fused benzopyrrole ring system and constitutes the regioisomer of the abundant 1H-indole heterocycle . Isoindolin-5-amine can be used in the synthesis of these natural products .
  • Methods of Application: The fully reduced member of the isoindole family is termed isoindoline . Formal oxidation to the 10π-system leads to isoindole .
  • Results or Outcomes: Isoindole is usually only stable when the labile hydrogen atom at the 2-position is replaced by a substituent .

Safety And Hazards

Isoindolin-5-amine hydrochloride is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician .

Future Directions

Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing more efficient strategies to access 3-hydroxyisoindolin-1-ones .

properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIFSHPDDSIFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564155
Record name 2,3-Dihydro-1H-isoindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindolin-5-amine

CAS RN

45766-35-6
Record name 2,3-Dihydro-1H-isoindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindol-5-amine
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Synthesis routes and methods I

Procedure details

Part B. To a solution of the isoindoline (5.40 g, 21.3 mmol) made above in EtOH (266 mL) under N2 was added 20% Pd(OH)2/C (3.00 g, 4.25 mmol). The reaction mixture was hydrogenated at 45 psi for 1 h. TLC analysis indicated that the nitro functionality was reduced and the Bn group was still intact. Therefore, concentrated HCl (1.6 mL, 19.1 mmol) was added to the reaction mixture and hydrogenation (50 psi) was continued overnight. The mixture was filtered through Celite®, washed with MeOH, and the filtrate was concentrated to one fourth of the volume. The precipitate was filtered off to provide the 5-aminoisoindoline.HCl (1.32 g, 36% yield): 1H NMR (500 MHz, CDCl3) δ 9.88 (s, br, 2H), 7.00 (d, 1H), 6.54 (m, 2H), 5.44 (s, br, 2H), 4.32 (s, 2H), 4.28 (s, 2H); ESI MS m/z 135 (M−HCl+H)+.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
266 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

7.23 g of 2-benzyl-5-nitroisoindoline was dissolved into 100 ml of methanol and to the solution was added 1.5 g of 10% palladium on carbon. The mixture was stirred under a hydrogen gas stream under atmospheric pressure for 2 days at room temperature and another 5 days at 40° C. The catalyst was removed by filtration and the filtrate was concentrated. The residue was purified by vacuum distillation (bath temperature: 150°-180° C., pressure: 0.1 mmHg) to obtain 2.94 g of 5-aminoisoindoline.
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
… The suspension was filtered and the resulting solid washed with ether to afford 29 mg of N-(1-methylpiperidin-4-yl)isoindolin-5-amine dihydrogen chloride as a viscous gum (66% based …
Number of citations: 54 pubs.acs.org
S Saha - 2017 - University of Iceland, School of …
Number of citations: 0

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